1-Chloro-2-propanol
Description
Contextualization within Chloropropanol (B1252657) Chemistry
1-Chloro-2-propanol belongs to the larger class of chemical compounds known as chloropropanols. These are C3 alcohols that contain at least one chlorine atom. derpharmachemica.com This family is diverse and includes monochloropropanols, dichloropropanols, and monochloropropanediols. nih.govsgs.com Other significant members of this group include 3-chloro-1,2-propanediol (B139630) (3-MCPD), 2-chloro-1,3-propanediol (B29967) (2-MCPD), 1,3-dichloro-2-propanol (B29581) (1,3-DCP), and 2,3-dichloro-1-propanol (B139626) (2,3-DCP). derpharmachemica.comnih.gov
The study of chloropropanols is significant as they are often formed as byproducts in food processing and from the hydrolysis of wet-strength resins like polyamide-epichlorohydrin (PAE) found in paper products. derpharmachemica.comsgs.com While much of the research in food science has focused on 3-MCPD and its esters, the entire class of chloropropanols is of academic interest. derpharmachemica.comfoodstandards.gov.au
Academic Significance and Research Trajectory
The primary academic and industrial significance of this compound lies in its function as a crucial chemical intermediate. sigmaaldrich.comscbt.com Its most prominent application is in the production of propylene (B89431) oxide, a valuable commodity chemical. chemcess.comwikipedia.orgscribd.com This reaction typically involves the dehydrochlorination of this compound using a base like calcium hydroxide. chemcess.comwikipedia.org Propylene oxide, in turn, is a precursor for the synthesis of propylene glycol and polyurethane polyols. nih.govsigmaaldrich.comsigmaaldrich.com
The research trajectory for this compound has evolved from its foundational role in industrial synthesis to more nuanced areas of study. It is used as a standard for comparison in studies of enzymatic synthesis of related compounds (α,β-halohydrins). sigmaaldrich.comsigmaaldrich.com Furthermore, research has investigated its formation as an intermediate in the degradation of other chemical compounds by microorganisms. sigmaaldrich.com Studies have also explored its reaction kinetics, such as its dehydrochlorination in the presence of a base, which involves a two-step nucleophilic elimination of hydrogen chloride. researchgate.net
Isomeric Considerations: 2-Chloro-1-propanol and Related Chlorinated Propanols
A key aspect of the chemistry of this compound is its relationship with its structural isomer, 2-chloro-1-propanol. In 2-chloro-1-propanol, the chlorine atom and the hydroxyl group are located on the second and first carbon atoms, respectively. nist.gov These two compounds share the same molecular formula (C3H7ClO) and molecular weight but have different structural arrangements and, consequently, slightly different chemical and physical properties. nih.govchemcess.com
Commercially available technical-grade this compound is often a mixture, with 2-chloro-1-propanol being the main impurity. sigmaaldrich.comsigmaaldrich.comepa.gov For instance, a common technical grade consists of approximately 75% this compound and up to 25% 2-chloro-1-propanol. sigmaaldrich.comepa.gov
The synthesis of propylene chlorohydrin via the hypochlorination of propene typically yields a mixture of these two isomers, with this compound being the major product (around 90%) and 2-chloro-1-propanol as the minor product (around 10%). chemcess.comscribd.com This isomeric distribution is an important consideration in industrial processes that utilize this mixture.
Table 1: Physical and Chemical Properties of this compound and its Isomer
| Property | This compound | 2-Chloro-1-propanol |
|---|---|---|
| Molecular Formula | C₃H₇ClO scbt.com | C₃H₇ClO nist.gov |
| Molecular Weight | 94.54 g/mol scbt.com | 94.54 g/mol nist.gov |
| CAS Number | 127-00-4 scbt.com | 78-89-7 nist.gov |
| Boiling Point | 126-127 °C sigmaaldrich.com | 133 °C chemcess.com |
| Density (at 20-25°C) | 1.111 g/mL sigmaaldrich.com | 1.103 g/mL chemcess.com |
| Refractive Index (at 20°C) | 1.439 sigmaaldrich.com | 1.4362 chemcess.com |
| IUPAC Name | 1-chloropropan-2-ol nih.gov | 2-chloropropan-1-ol nist.gov |
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,2-dichloropropane (B32752) |
| 1,3-dichloro-2-propanol (1,3-DCP) |
| This compound |
| 2,3-dichloro-1-propanol (2,3-DCP) |
| 2-chloro-1,3-propanediol (2-MCPD) |
| 2-chloro-1-propanol |
| 3-chloro-1,2-propanediol (3-MCPD) |
| bis(2-chloro-1-methylethyl) ether |
| Calcium hydroxide |
| Polyamide-epichlorohydrin (PAE) |
| Propylene glycol |
| Propylene oxide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloropropan-2-ol | |
|---|---|---|
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InChI |
InChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3 | |
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InChI Key |
YYTSGNJTASLUOY-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(CCl)O | |
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Molecular Formula |
C3H7ClO | |
| Record name | 1-CHLORO-2-PROPANOL | |
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DSSTOX Substance ID |
DTXSID5020285 | |
| Record name | 1-Chloro-2-propanol | |
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Molecular Weight |
94.54 g/mol | |
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Physical Description |
1-chloro-2-propanol is a clear colorless to light amber liquid with a mild non residual odor. (NTP, 1992), Liquid, Colorless liquid with a faintly ethereal odor; [ACGIH] | |
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Boiling Point |
259 to 261 °F at 760 mmHg (NTP, 1992), 126-127 °C | |
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Flash Point |
125 °F (NTP, 1992), 125 °F | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), SOL IN WATER, ALC, SOL IN ETHANOL, ETHER, CARBON TETRACHLORIDE | |
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Density |
1.115 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.115 @ 20 °C | |
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Vapor Density |
3.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.3 (air=1) | |
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Vapor Pressure |
4.9 mmHg at 68 °F (NTP, 1992), 4.9 [mmHg], 4.9 mm Hg @ 20 °C | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
127-00-4, 68081-94-7, 68187-16-6, 68187-18-8, 68187-19-9 | |
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| Record name | 2-Propanol, 1-chloro-, 3-(C6-12-alkyloxy) derivs. | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-CHLORO-2-PROPANOL | |
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Synthetic Pathways and Mechanistic Formation of 1 Chloro 2 Propanol
Controlled Chemical Synthesis Approaches
Reactions Involving Propylene (B89431) Oxide in 1-Chloro-2-propanol Formation
The synthesis of this compound is frequently accomplished through the reaction of propylene with hypochlorous acid. This process yields a mixture of two isomers, with this compound being the primary product (approximately 90%) and 2-chloro-1-propanol as the minor component (around 10%). The formation of byproducts such as 1,2-dichloropropane (B32752) and bis(2-chloro-1-methylethyl) ether can also occur. chemcess.com To optimize the yield of propylene chlorohydrin and minimize unwanted byproducts, a recirculating, double-chamber reaction system can be employed, which has been shown to achieve yields as high as 87.5%. chemcess.com
A key method for producing this compound involves the acid-catalyzed ring-opening of propylene oxide with hydrogen chloride (HCl). The reaction mechanism proceeds through the protonation of the epoxide oxygen, which forms an oxonium ion intermediate. A subsequent nucleophilic attack by the chloride ion occurs at the less substituted carbon atom, leading to the formation of this compound. Theoretical studies using DFT (Density Functional Theory) have shown that the activation barrier for the chloride attack at the terminal carbon is lower than at the central carbon, favoring the formation of this compound. This controlled reaction makes this compound a crucial intermediate in the synthesis of propylene oxide, which is a precursor for polyurethane polyols and propylene glycol. usbio.netchemicalbook.com
Another synthetic route involves the chlorination of propylene using a metal chloride solution, such as copper (II) chloride, which can be regenerated. This process can produce both dichloropropane (DCP) and chloropropanol (B1252657) (PCH), including this compound. The DCP can then be hydrolyzed to PCH. google.com
Stereoselective Synthesis of this compound Enantiomers
The synthesis of specific enantiomers of this compound is critical for applications where chirality is important, such as in the production of certain pharmaceuticals and agrochemicals.
One approach to obtaining enantiomerically pure this compound is through the asymmetric synthesis using metal catalysts. For instance, chiral copper complexes can catalyze the enantioselective ring-opening of propylene oxide. A notable method utilizes a specific chiral copper complex at 25°C to achieve a 52% yield of (R)-1-chloro-2-propanol with an enantiomeric excess (ee) of 88%.
Enantiomers of this compound can also be synthesized via the reduction of enantiomerically pure epichlorohydrin. For example, (R)-1-chloro-2-propanol can be synthesized from (R)-(-)-epichlorohydrin using a reducing agent like diisobutylaluminium-hydride in a dry solvent such as tetrahydrofuran (B95107) (THF). oup.com
Furthermore, chemoenzymatic methods offer a pathway to stereoselective synthesis. For instance, the reduction of 3-chloro-1-aryl-propanones using biocatalysts like baker's yeast can produce optically active chlorohydrins. mdpi.com The enantiomeric ratio of the resulting product can be influenced by the specific biocatalyst used. mdpi.com
Unintended Formation and Byproduct Generation
Industrial Processes Leading to this compound as a Byproduct
This compound can be formed as an intermediate and sometimes an unintended byproduct in various industrial processes. A primary example is in the production of propylene oxide, a major commodity chemical. usbio.net In the chlorohydrin process for propylene oxide production, propylene is reacted with chlorine in the presence of water to form propylene chlorohydrin (a mixture of this compound and 2-chloro-1-propanol), which is then dehydrochlorinated to yield propylene oxide. chemcess.com While this compound is a necessary intermediate in this route, its incomplete conversion or side reactions can lead to its presence as a byproduct. chemcess.comusbio.net
Additionally, the production of other chemicals can inadvertently generate this compound. For example, it is an important intermediate in the synthesis of the pharmaceutical lercanidipine (B1674757) and other industrial chemicals. google.comgoogle.com In these multi-step syntheses, incomplete reactions or side reactions can result in the presence of this compound in waste streams or as an impurity in the final product.
Degradation Pathways of Organophosphorus Flame Retardants Yielding this compound
Certain organophosphorus flame retardants (OPFRs), particularly chlorinated ones like tris(1-chloro-2-propyl) phosphate (B84403) (TCIPP), can degrade to form this compound. diva-portal.org The degradation of TCIPP can occur through various environmental and biological processes. For example, some bacteria have been shown to degrade persistent OPFRs by hydrolyzing their phosphotriester bonds. nih.gov This microbial degradation can lead to the formation of metabolites including 1,3-dichloro-2-propanol (B29581). diva-portal.orgnih.gov
Photocatalytic degradation of TCIPP in aqueous solutions has also been studied. mdpi.comresearchgate.netresearchgate.net Under UV irradiation, especially in the presence of a catalyst like titanium dioxide (TiO2), TCIPP can be broken down into smaller molecules. researchgate.netresearchgate.net The degradation pathways can involve hydroxylation, oxidation, dechlorination, and dealkylation, ultimately leading to the formation of various byproducts, which can include this compound. mdpi.com
Formation during Food Processing and Chemical Treatment
This compound can be formed as a contaminant in certain foods during processing and chemical treatments. For instance, it may be formed in foods fumigated with propylene oxide. nih.gov This includes a variety of products such as flour, spices, and dried fruits. nih.gov
Chloropropanols, a class of chemical contaminants that includes this compound, can also form in foods that are high in fat and salt when subjected to high temperatures. mdpi.com They are known to occur in hydrolyzed vegetable proteins (HVP) produced using hydrochloric acid. inchem.orgfoodstandards.gov.au The reaction between chloride ions and triglycerides or glycerol (B35011) under acidic conditions and heat can lead to the formation of various chloropropanols. inchem.orgfoodstandards.gov.auderpharmachemica.com While 3-chloro-1,2-propanediol (B139630) (3-MCPD) and 1,3-dichloro-2-propanol (1,3-DCP) are the most commonly cited chloropropanols in food, the underlying chemical reactions suggest the potential for the formation of other isomers like this compound, particularly as byproducts or degradation products of other chloropropanols. mdpi.cominchem.orgderpharmachemica.com
Microorganism-Mediated Formation of this compound
The formation of this compound through microbial processes is an area of significant research, primarily focusing on biocatalytic transformations and the degradation pathways of xenobiotic compounds. Microorganisms can produce this compound either as a metabolic intermediate during the breakdown of more complex organochlorine molecules or through specific enzymatic reactions designed for its synthesis.
One notable pathway involves the degradation of chlorinated ethers by specific bacterial strains. For instance, this compound has been identified as an intermediate during the degradation of meso-bis-(1-chloro-2-propyl)ether (BCPE) by Rhodococcus sp. strain DTB. sigmaaldrich.comoup.com In this process, the bacterium preferentially attacks the ether-linked carbons with an (S)-configuration, leading to the scission of the ether bond and the subsequent formation of this compound. oup.com Research on resting cell suspensions of this Rhodococcus strain demonstrated that during the degradation of BCPE stereoisomers, this compound is both formed and consumed. oup.com Initially, the formation can show a slight enantiomeric excess of the (R)-enantiomer, although this can shift to a racemic mixture as the degradation progresses. oup.com
Another microorganism, Methylosinus trichosporium, has been observed to produce small quantities of this compound. oup.com This formation occurs via the reduction of chloroacetone, which is a transient intermediate formed during the conversion of 1,2-dichloropropane. oup.com
The enzymatic synthesis of this compound and other halohydrins is a key focus of biocatalysis. Halohydrin dehalogenases (HHDHs), found in various bacteria such as Agrobacterium radiobacter strain AD1 and Mycobacterium sp. strain GP1, are particularly significant. microbiologyresearch.orgnih.gov These enzymes catalyze the reversible dehalogenation of halohydrins to form epoxides. nih.govresearchgate.netnih.gov The reverse reaction, the nucleophilic ring-opening of an epoxide (like propylene oxide) with a halide ion, is a powerful method for synthesizing optically pure halohydrins, including this compound. nih.govnih.gov The stereoselectivity of these enzymes makes them valuable catalysts for producing specific enantiomers of chiral compounds. nih.gov
Additionally, haloperoxidases represent another class of enzymes capable of synthesizing α,β-halohydrins from gaseous alkenes. chemsrc.com This enzymatic reaction requires an alkene, a halide ion, and dilute hydrogen peroxide, presenting another potential route for the microbial or enzymatic production of this compound. chemsrc.com
The table below summarizes key research findings on the microorganism-mediated formation of this compound.
Table 1: Microorganism-Mediated Formation of this compound
| Microorganism/Enzyme | Substrate(s) | Key Process | Product(s) | Research Notes | Citation(s) |
|---|---|---|---|---|---|
| Rhodococcus sp. strain DTB | bis-(1-chloro-2-propyl) ether (BCPE) | Degradation Intermediate | This compound, Chloroacetone | An intermediate formed during BCPE degradation. A slight excess of the (R)-enantiomer was detected initially. | sigmaaldrich.comoup.com |
| Methylosinus trichosporium | 1,2-Dichloropropane (via Chloroacetone) | Reduction | This compound | Formed by the reduction of chloroacetone, a transient intermediate from 1,2-dichloropropane conversion. | oup.com |
| Halohydrin Dehalogenase (HHDH) | Propylene oxide, Halide ion | Reversible Dehalogenation (Epoxide Ring-Opening) | This compound | HHDHs from bacteria like Agrobacterium radiobacter catalyze the synthesis of halohydrins from epoxides. | nih.govnih.gov |
Environmental Fate and Degradation Mechanisms of 1 Chloro 2 Propanol
Abiotic Transformation Processes
Abiotic degradation of 1-chloro-2-propanol involves non-biological processes that transform its chemical structure, primarily through oxidation and catalytic decomposition on environmental surfaces.
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to degrade organic pollutants. While specific kinetic data for the direct AOP treatment of this compound is limited in readily available literature, the principles of AOPs and studies on analogous compounds provide a strong indication of its potential for remediation.
AOPs such as the Fenton process (using iron salts and hydrogen peroxide), UV/H₂O₂, and photocatalysis with semiconductors like titanium dioxide (TiO₂) are effective in mineralizing a wide range of chlorinated organic compounds. For instance, the Fenton process's efficacy is rooted in the generation of hydroxyl radicals, which can abstract hydrogen atoms or add to unsaturated bonds, initiating oxidative degradation. Studies on other chlorinated alcohols and phenols have demonstrated that the presence of radical scavengers, such as 2-propanol itself, can inhibit the oxidation process, confirming the central role of •OH radicals. msu.runih.gov
Photocatalysis using TiO₂ is another promising AOP. When irradiated with UV light, TiO₂ generates electron-hole pairs, which in turn produce hydroxyl radicals and other reactive oxygen species on the catalyst surface. Research on the photocatalytic degradation of the related compound 1,3-dichloro-2-propanol (B29581) (1,3-DCP) using an immobilized TiO₂ photoreactor has shown that the process leads to the formation of intermediates such as 1,3-dichloro-2-propanone, chloroacetyl-chloride, and chloroacetic acid, ultimately leading to mineralization. nih.govresearchgate.net The efficiency of these processes is influenced by parameters like catalyst loading, oxidant concentration, and pH. For example, in the TiO₂-mediated photocatalytic oxidation of 1,3-DCP, higher concentrations of the oxidant H₂O₂ were found to slow the reaction rate. nih.govresearchgate.net
The interaction of this compound with environmental surfaces, such as metal oxides and clays, can lead to its catalytic decomposition. While direct studies on this compound are scarce, research on structurally similar molecules provides insight into potential reaction pathways.
Studies on the thermal chemistry of 1-chloro-2-methyl-2-propanol (B146346) on a Nickel (Ni(100)) single-crystal surface indicated that the molecule adsorbs and then undergoes sequential C-Cl and O-H bond scission to form surface-bound intermediates. acs.org Similarly, the reaction of 1-chloro-2-methyl-2-propanol on oxygen-covered silver (Ag(110)) surfaces has been shown to produce chloro-tert-butoxy intermediates, which subsequently react to form isobutylene (B52900) oxide and surface chlorine. capes.gov.br These studies suggest that on metal surfaces, this compound could form an analogous oxametallacycle intermediate, which could then undergo further reactions like cyclization, hydrogenation, or dehydration.
The decomposition of 2-propanol on mixed metal oxides has also been studied, providing a model for the behavior of the alcohol functional group in this compound. On Ni-Al-V and Ni-Cr-V mixed oxides, 2-propanol adsorbs dissociatively to form an alcoholate, which is then oxidized to acetone. researchgate.net The catalytic activity of various metal oxides in the hydrogenation of related compounds has also been explored. For instance, catalysts containing copper oxide have been used in the hydrogenation of dicloroisopropyl ether (DCIPE), with this compound being one of the principal products. chemicalbook.com
Table 1: Catalysts and Products in the Hydrogenation of a DCIPE Feedstream This table is based on data for the hydrogenation of a DCIPE feedstream containing 0.3 wt% 2,3-dichloro-2-propanol, where this compound is a resulting product.
| Catalyst | Composition | Principal Products |
|---|---|---|
| Cat A | 3 wt% Ruthenium, 92 wt% active carbon, 5 wt% water | 1-chloropropane, this compound, 1,2-dichloropropane (B32752) |
| Cat B | 36.5 wt% Copper, 32 wt% Chromium, 2.3 wt% Manganese, 2.0 wt% Barium | This compound, 1,2-dichloropropane |
| Cat C | 50-70 wt% Copper oxide, 10-30 wt% Calcium oxide, 10-30 wt% Silica | This compound, 1,2-dichloropropane |
| Cat D | 30 wt% Copper oxide, 60 wt% Zinc oxide, 8.0 wt% Alumina | This compound, 1,2-dichloropropane |
Source: chemicalbook.com
Biotransformation and Metabolic Research on 1 Chloro 2 Propanol
Mammalian Metabolic Pathways of 1-Chloro-2-propanol
The metabolism of this compound in mammals involves several biotransformation pathways, leading to the formation of various metabolites that are primarily excreted in the urine and as carbon dioxide. ymparisto.finih.gov Studies in rats have shown that after exposure, approximately 80% of the administered dose is eliminated through urinary excretion and exhalation of CO2. ymparisto.finih.gov
The biotransformation of this compound proceeds through both Phase I and Phase II reactions.
Phase I Reactions: Phase I metabolism of this compound involves oxidation. One proposed pathway suggests the oxidation of this compound to form β-chlorolactaldehyde, which can be further oxidized to β-chlorolactate. tandfonline.com This oxidative pathway is a key step in the metabolic processing of the compound. Another potential Phase I reaction is the hydrolysis of this compound to propylene (B89431) glycol. fao.org
Phase II Reactions: A significant Phase II pathway for this compound is conjugation with glutathione (B108866) (GSH). fao.org This conjugation leads to the formation of mercapturic acid derivatives. ymparisto.fi The primary conjugate identified is N-acetyl-S-(2-hydroxypropyl)cysteine. ymparisto.fitandfonline.comnih.gov This pathway represents a major detoxification route for the compound. In rabbits, another conjugation reaction observed is the formation of a glucuronic acid conjugate, with 11% of an oral dose of 2-chloro-1-propanol (an isomer) being excreted in this form. nih.gov
A proposed metabolic scheme suggests that this compound is metabolized to CO2 and to cysteine conjugates and mercapturic acids, which are then excreted in the urine. nih.govebi.ac.uk
Several metabolites of this compound have been identified in mammalian systems, primarily through the analysis of urine in animal studies.
The major urinary metabolite consistently identified in rats is N-acetyl-S-(2-hydroxypropyl)cysteine . ymparisto.fitandfonline.comnih.gov This mercapturic acid derivative is a product of glutathione conjugation. ymparisto.fi Its precursor, S-(2-hydroxypropyl)-cysteine, has also been detected in tissues. nih.govebi.ac.uk
Other identified metabolites include:
β-chlorolactate : This is an oxidative metabolite. ymparisto.fitandfonline.com
N-acetyl-S-(2,3-dihydroxypropyl)cysteine : A minor metabolite also resulting from the mercapturic acid pathway. ymparisto.fitandfonline.com
Carbon Dioxide (CO2) : A significant portion of this compound is metabolized to CO2 and eliminated via exhalation. ymparisto.finih.gov
The following table summarizes the key metabolites identified in mammalian studies.
Table 1: Identified Metabolites of this compound in Mammals
Phase I and Phase II Biotransformation Reactions
In Vitro Metabolic Studies of this compound
In vitro studies provide a controlled environment to investigate the specific biochemical reactions involved in the metabolism of this compound. Research using Chinese hamster ovary cells has demonstrated that this compound can induce high levels of sister chromatid exchanges and chromosomal aberrations, both with and without the presence of S9 metabolic activation enzymes derived from rat or hamster liver. nih.govscbt.com This indicates that the compound or its metabolites can interact with cellular genetic material.
Further in vitro research has proposed this compound as an intermediate metabolite in the breakdown of 1,2-dichloropropane (B32752). nih.gov These studies, which utilized methods to detect mercapturic acids, helped to explain the presence of N-acetyl-S-(2-hydroxypropyl)-cysteine in the urine of rats treated with 1,2-dichloropropane. nih.gov
Enzymatic studies have also utilized this compound as a substrate to explore metabolic pathways. For instance, it has been used in research involving lipases for enzyme-catalyzed reactions.
Comparative Metabolism of this compound Across Species
Data on the comparative metabolism of this compound across different species are limited but point to generally similar pathways, primarily involving conjugation and oxidation.
Rats : Extensive studies in various rat strains (Wistar, Sprague-Dawley, F344/N) have consistently identified the primary metabolic routes as glutathione conjugation leading to N-acetyl-S-(2-hydroxypropyl)cysteine, and oxidation to β-chlorolactate and ultimately CO2. ymparisto.finih.govtandfonline.comnih.gov Following inhalation exposure in F344/N rats, the two major elimination routes were urine and exhaled CO2, accounting for about 80% of the dose. nih.govebi.ac.uk The elimination half-times were not dependent on the exposure concentration. nih.govebi.ac.uk
Rabbits : Early studies on the related compound 2-chloro-1-propanol in rabbits showed that a notable portion (11%) of an oral dose was excreted as a glucuronic acid conjugate, a Phase II reaction. nih.gov
Mice : In a two-year drinking water study, B6C3F1 mice were exposed to this compound, but specific metabolic data from this study is focused on toxicological endpoints rather than a detailed comparison of metabolite profiles with other species. nih.gov
While the core metabolic pathways appear conserved, quantitative differences in enzyme activities and excretion rates likely exist between species, as is common for xenobiotic metabolism. However, specific comparative studies quantifying these differences for this compound are not extensively detailed in the available literature.
Table of Mentioned Compounds
Toxicological Mechanisms and Biological Effects of 1 Chloro 2 Propanol
Genotoxicity and Mutagenicity Mechanisms
The genotoxic and mutagenic potential of 1-chloro-2-propanol has been investigated through a series of in vitro and in vivo studies. These studies are crucial for understanding the mechanisms by which this compound may induce genetic damage and for assessing its potential risk to human health.
In laboratory settings, this compound has demonstrated clear mutagenic and genotoxic effects. nih.govregulations.gov It has been shown to be a mutagen in vitro. scbt.com Specifically, it was found to be weakly mutagenic in the Salmonella typhimurium strain TA100 when tested in the presence of liver S9 activation enzymes from either hamsters or rats. nih.govregulations.govnih.gov Furthermore, it tested positive for mutagenicity in the TA1535 strain, both with and without the addition of S9. nih.govregulations.govnih.gov However, no mutagenic activity was observed in strains TA97, TA98, and TA1537, with or without S9 activation. nih.govnih.gov
In addition to bacterial assays, cytogenetic tests using Chinese hamster ovary (CHO) cells have revealed that this compound can induce high levels of both sister chromatid exchanges and chromosomal aberrations. nih.govregulations.govnih.gov These effects were observed both in the presence and absence of S9 metabolic activation, indicating that the compound or its metabolites can directly interact with the genetic material of mammalian cells. nih.govregulations.govnih.gov Positive results for genotoxicity were also noted in an Escherichia coli assay for DNA damage and in L5178Y mouse lymphoma cells, both with and without S9. regulations.gov
Table 1: Summary of In Vitro Genotoxicity Studies on this compound
| Test System | Strain/Cell Line | Metabolic Activation (S9) | Result | Reference |
|---|---|---|---|---|
| Bacterial Mutagenicity | S. typhimurium TA100 | With | Weakly Positive | nih.govregulations.govnih.gov |
| Bacterial Mutagenicity | S. typhimurium TA1535 | With and Without | Positive | nih.govregulations.govnih.gov |
| Bacterial Mutagenicity | S. typhimurium TA97, TA98, TA1537 | With and Without | Negative | nih.govnih.gov |
| DNA Damage | E. coli | Not Specified | Positive | regulations.gov |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | With and Without | Positive | nih.govregulations.govnih.gov |
| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | With and Without | Positive | nih.govregulations.govnih.gov |
| Gene Mutation | L5178Y Mouse Lymphoma cells | With and Without | Positive | regulations.gov |
In contrast to the clear evidence of genotoxicity in vitro, in vivo assessments of this compound have yielded mixed or negative results. fao.org The significant ability of this compound to induce chromosomal effects in vitro was not replicated in in vivo studies. nih.govscbt.comnih.gov
For instance, a mouse micronucleus test, where the compound was administered through drinking water, produced negative results. regulations.gov In studies with the fruit fly, Drosophila melanogaster, this compound induced sex-linked recessive lethal mutations in germ cells when administered via injection. regulations.govnih.gov However, when administered orally in feed, the results were negative. regulations.govnih.gov A subsequent germ cell reciprocal translocation test in Drosophila melanogaster also yielded negative results. regulations.govnih.gov
In Vitro Studies on DNA Damage and Chromosomal Aberrations by this compound
Reproductive and Developmental Toxicity Mechanisms
Studies on the reproductive toxicity of this compound have been conducted to assess its impact on fertility and reproductive performance. In a comprehensive study using the Continuous Breeding protocol, technical grade this compound was administered to Sprague-Dawley rats in their drinking water. The results indicated that the chemical treatment had no discernible effect on fertility or any of the primary reproductive parameters, which included the average number of litters, litter size, and the time to delivery. epa.gov Similarly, other research has corroborated that no reproductive effects were observed in rats that consumed drinking water containing up to 1300 ppm of this compound. scbt.com
A reproductive toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity at 1300 mg/L, which was the highest dose tested. fao.org While fertility was unaffected, some developmental effects were noted. The F1 generation pups from the highest dose group in the continuous breeding study showed significantly lower body weights on several postnatal days. epa.gov The NOAEL for parental and offspring toxicity was identified at 300 mg/L, based on reduced body weight gain observed at higher concentrations. fao.org Despite some reports suggesting a potential for reproductive or developmental toxicity, the weight of evidence from animal studies indicates that this compound does not cause significant reproductive harm. industrialchemicals.gov.aunj.gov
The available scientific literature provides limited specific details on the cellular and molecular mechanisms underlying the reproductive toxicity of this compound. This is largely because most toxicological studies have concluded that the compound does not produce significant adverse effects on reproductive function in animal models. epa.govscbt.comfao.org While in vitro tests have shown that this compound can induce chromosomal aberrations and sister chromatid exchanges in Chinese hamster ovary cells, these effects were not observed in in vivo studies. scbt.com The lack of in vivo genotoxicity in reproductive cells may explain the absence of observed reproductive effects. Research on related compounds, such as 1,3-dichloro-2-propanol (B29581), has explored effects on steroidogenic enzymes in Leydig cells, but direct evidence for similar mechanisms for this compound is not available. researchgate.net
Effects of this compound on Reproductive Systems
Cellular and Organ-Specific Toxicity Mechanisms of this compound
There is limited direct evidence from the reviewed literature specifically demonstrating that this compound is a potent inducer of oxidative stress or reactive oxygen species (ROS). However, for related chloropropanols, such as 1,3-dichloro-2-propanol, the production of ROS has been suggested as a possible, albeit weakly supported, mechanism for its carcinogenicity. nih.gov Studies on other chlorinated compounds have also linked exposure to increased levels of ROS in cultured cells, which can trigger oxidative stress response pathways. researchgate.net These pathways can involve the activation of various signaling cascades that influence cell survival, proliferation, and apoptosis. researchgate.net While this provides a potential mechanistic framework, further research is required to specifically implicate this compound in the induction of oxidative stress.
This compound is known to interact with various enzymes and can undergo several biochemical transformations. Its chiral structure allows it to interact specifically with enzymes, making it a subject of study for enzyme-substrate interactions. A primary metabolic pathway for this compound involves conjugation with glutathione (B108866), a reaction likely catalyzed by glutathione-S-transferase. ebi.ac.uk This is supported by the detection of metabolites such as N-acetyl-S-(hydroxypropyl)cysteine and S-(2-hydroxypropyl)-cysteine in the urine and tissues of exposed rats. ebi.ac.uk This indicates that glutathione conjugation is a significant detoxification pathway.
The compound can also serve as a substrate in various enzyme-catalyzed reactions. For instance, it is used in studies involving lipases for processes like enantioselective transesterification. mdpi.com In vitro mutagenicity tests have shown that its mutagenic activity in S. typhimurium strain TA100 is observed in the presence of hamster or rat liver S9 activation enzymes, suggesting that metabolic activation by liver enzymes may be necessary to form reactive intermediates. scbt.com
Exposure to this compound has been shown to cause histopathological and functional changes in several target organs, particularly the pancreas, liver, and kidneys. nih.govregulations.gov
In subchronic oral toxicity studies in rats, the most significant non-neoplastic lesions were observed in the pancreas. regulations.gov These changes included cytoplasmic alteration, degeneration of acinar cells, and fatty change, with the severity increasing with the dose. regulations.gov In the liver, observed effects included increased weight and minimal-to-mild vacuolation in male rats, though these were not always considered adverse due to a lack of dose-response trend or correlation with clinical pathology. regulations.gov The kidneys of female rats showed minimal tubular epithelium regeneration at high doses. regulations.gov Functional changes consistent with these observations included altered urinary parameters, such as decreased volume and increased specific gravity, which were linked to decreased water consumption at high concentrations. regulations.gov
Table 1: Summary of Histopathological Findings in Rats Exposed to this compound (14-Week Study)
| Organ | Histopathological Finding | Sex | Severity |
|---|---|---|---|
| Pancreas | Degeneration of Acinar Cells | Male & Female | Minimal to Moderate |
| Fatty Change | Male & Female | Minimal to Moderate | |
| Liver | Vacuolation | Male | Minimal to Mild |
| Kidney | Tubular Epithelium Regeneration | Female | Minimal |
Data sourced from a 14-week oral toxicity study in rats. regulations.gov
Analytical Methodologies for the Detection and Quantification of 1 Chloro 2 Propanol
Advanced Chromatographic Techniques for 1-Chloro-2-propanol Analysis
Chromatography, particularly gas chromatography (GC), is the cornerstone for analyzing this compound. When coupled with mass spectrometry (MS), it provides a powerful tool for both separation and identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly recommended and widely used technique for the analysis of volatile organic compounds like this compound. researchgate.netfilab.fr The method's development focuses on achieving adequate volatility for the analyte and ensuring selective and sensitive detection.
A significant challenge in the direct GC analysis of chloropropanols is their low molecular weight, which can make it difficult to distinguish target ions from background noise in the mass spectrometer. derpharmachemica.com To overcome this, derivatization is often employed. This process chemically modifies the this compound to create a derivative that is more volatile and produces higher-molecular-weight ion fragments in the mass spectrometer, making it less susceptible to interference. nih.govderpharmachemica.com For instance, derivatization with heptafluorobutyric anhydride (B1165640) to form a heptafluorobutyrate derivative has proven effective. nih.govresearchgate.net This allows for more reliable confirmation of the analyte's identity. nih.gov
In addition to GC-MS, Gas Chromatography with Flame Ionization Detection (FID) is another established method for the determination of propylene (B89431) chlorohydrins. nih.gov While robust, GC-MS is often preferred for its superior specificity and ability to provide structural information, which aids in definitive identification. nih.gov
Optimizing chromatographic parameters is essential for achieving the successful separation of this compound from its isomers, such as 2-Chloro-1-propanol, and from other components in the sample matrix. coleparmer.fr Key parameters include the type of capillary column, the temperature program of the GC oven, the carrier gas flow rate, and the injection mode.
Research has demonstrated effective separation using a non-polar capillary column like a 5% phenyl-95% polydimethylsiloxane (B3030410) column (e.g., HP-5 MS). researchgate.net A typical temperature program might involve an initial hold at a low temperature (e.g., 40°C) followed by a controlled ramp up to a higher temperature (e.g., 270°C) to elute the compounds. researchgate.net Helium is commonly used as the carrier gas. researchgate.net For enantiomeric separation, specialized chiral columns, such as those based on β-cyclodextrin, are necessary.
The following table summarizes optimized parameters from a study analyzing volatile organic compounds, including a phosphate (B84403) derivative of this compound.
| Parameter | Condition | Reference |
|---|---|---|
| GC Column | HP-5 MS (30 m × 0.25 mm I.D., 0.25 µm film thickness) | researchgate.net |
| Carrier Gas | Helium at 1 mL/min | researchgate.net |
| Oven Temperature Program | 40°C for 5 min, ramp at 5°C/min to 270°C, hold for 20 min | researchgate.net |
| MS Transfer Line Temperature | 280°C | researchgate.net |
| MS Ion Source Temperature | 230°C | researchgate.net |
| MS Quadrupole Temperature | 150°C | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Sample Preparation and Enrichment Strategies for this compound
Effective sample preparation is critical for isolating this compound from the sample matrix, concentrating it to detectable levels, and removing interfering substances. Given the compound's volatility, methods must be chosen carefully to prevent analyte loss. nih.gov
Solid-Phase Extraction (SPE) is a widely used cleanup technique. oriprobe.com For chloropropanols, cartridges like Oasis HLB have been shown to provide good recoveries. researchgate.net The SPE process can be optimized by adjusting the sample pH and salinity to enhance the extraction efficiency. researchgate.net
Headspace (HS) Sampling , particularly automated headspace sampling, offers a rapid and sensitive method that requires minimal sample preparation. nih.gov This technique is advantageous as it can process a large number of samples unattended and provides accurate identification when coupled with GC-MS. nih.gov
Other modern extraction techniques that have been applied to chloropropanol (B1252657) analysis include:
Solid-Phase Microextraction (SPME) researchgate.net
Dispersive Liquid-Liquid Microextraction (DLLME) researchgate.net
Pressurized Liquid Extraction (PLE) researchgate.net
Steam Distillation with co-distillation and extraction into a solvent mixture. nih.gov
These advanced methods aim to simplify and shorten the sample preparation process, which is often a bottleneck in routine analysis. researchgate.net
Application of Analytical Methods for this compound in Diverse Matrices
Analytical methods for this compound have been applied to a variety of sample types, from food products to environmental and biological samples.
In food analysis , this compound is a known contaminant that can form during processing, especially from the use of propylene oxide as a fumigant. nih.govnih.gov It has been detected in modified hydroxypropyl starch and other food items. oriprobe.com A method using solid-phase extraction followed by GC-MS was developed for its determination in modified starch, achieving recoveries between 91.5% and 99.8%. oriprobe.com Levels in most foods are generally below 100 μg/kg, although higher concentrations can be found in products like soy sauce. nih.gov
In environmental analysis , methods have been developed for detecting chloropropanols in water samples, including bottled water, influent, and effluent sewage. researchgate.net A sensitive method combining SPE with derivatization and GC-MS analysis achieved low limits of detection (LOD), in the range of 1.4–11.2 ng/mL, making it suitable for trace-level monitoring. researchgate.net
In biological matrices , the analysis of this compound is important for toxicological and metabolic studies. Methods have been developed for its determination in rat tissues, achieving LODs below 0.8 ng/g. researchgate.net Such analyses are crucial for understanding the disposition and metabolic pathways of the compound in biological systems. ebi.ac.uk
The following table summarizes the application of analytical methods for chloropropanols in various matrices.
| Matrix | Analytical Method | Key Findings / Performance | Reference |
|---|---|---|---|
| Modified Hydroxypropyl Starch | SPE-GC-MS | Recoveries: 91.5% - 99.8%; RSD: 3.28% - 3.57% | oriprobe.com |
| Water (Bottled, Sewage) | SPE-GC-MS | LOD: 1.4-11.2 ng/mL; Recoveries: ~100% | researchgate.net |
| Rat Tissues (Blood, Kidney, Liver) | QuEChERS-GC-MS | LOD: <0.8 ng/g; LOQ: 2 ng/g; Recoveries: 85-102% | researchgate.net |
| Air | GC-MS | Method developed to avoid interference in determining other compounds. | ebi.ac.uk |
| Food Contact Materials (Paper) | GC-MS | LOD: 0.4 µg/L; LOQ: 1.2 µg/L | researchgate.net |
Environmental and Human Exposure Research on 1 Chloro 2 Propanol
Occurrence and Distribution of 1-Chloro-2-propanol in Environmental Compartments
This compound, a synthetic chemical, can be released into the environment through various waste streams associated with its production and use as a chemical intermediate. nih.gov Its environmental fate is dictated by its physical and chemical properties.
Atmosphere: With a vapor pressure of 4.9 mm Hg at 25°C, this compound is expected to exist primarily as a vapor in the atmosphere. nih.gov In the vapor phase, it undergoes degradation through reactions with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this atmospheric reaction is approximately 5 days. nih.gov
Soil: In soil, this compound is predicted to have very high mobility. nih.gov Volatilization from moist soil surfaces is not considered a significant fate process. nih.gov However, it may volatilize from dry soil surfaces. nih.gov The potential for biodegradation in soil is not well understood. nih.gov Improper disposal can lead to soil contamination. ontosight.ai
Water: When released into water, this compound is not expected to adsorb to suspended solids and sediment. nih.gov Volatilization from water surfaces is also not anticipated to be a major process. nih.gov The compound is soluble in water. ontosight.ai The hydrolysis half-life of this compound is estimated to be about 2 years at a pH of 7 and around 1 month at a pH of 8. nih.gov The potential for bioconcentration in aquatic organisms is considered low. nih.gov Contamination of water can occur if the substance is not disposed of correctly. ontosight.ai
Table 1: Environmental Fate of this compound
| Environmental Compartment | Primary State/Process | Key Characteristics |
|---|---|---|
| Atmosphere | Vapor phase | Degraded by hydroxyl radicals; half-life of ~5 days nih.gov |
| Soil | High mobility | Potential for volatilization from dry surfaces nih.gov |
| Water | Soluble | Low potential for adsorption, volatilization, and bioconcentration nih.govontosight.ai |
Contamination of Food Products by this compound
Chloropropanols, including this compound, can form in certain foods as a result of processing. inchem.orgderpharmachemica.com The formation of these compounds is often associated with the reaction between chloride ions and triglycerides under various conditions, such as in the production of hydrolyzed vegetable proteins (HVP) using hydrochloric acid. inchem.org
Research has identified the presence of chloropropanols in a variety of food products. Notably, they have been found in soy sauces and other food ingredients. inchem.orgfoodstandards.gov.au The mechanisms of their formation are complex and not entirely understood, though it is known that 3-chloro-1,2-propanediol (B139630) can be a precursor to 1,3-dichloro-2-propanol (B29581) in protein hydrolysates. inchem.org
Studies have also investigated the presence of chloropropanols in food contact materials. For instance, 3-monochloropropane-1,2-diol (3-MCPD) and 1,3-dichloro-2-propanol (1,3-DCP) have been detected in paper and paperboard products treated with certain wet-strength resins, from which they can migrate into aqueous foods and beverages. tandfonline.com A market survey of paper-based food contact articles revealed that a significant percentage of some products, like drinking straws, exceeded recommended limits for these compounds. tandfonline.com
The general population may be exposed to this compound through the consumption of foods that have been fumigated with propylene (B89431) oxide. nih.govnih.gov
Table 2: Selected Food Products with Potential for this compound Contamination
| Food Category | Examples | Contamination Source/Mechanism |
|---|---|---|
| Sauces & Condiments | Soy sauce, Oyster sauce | Formation during acid hydrolysis of proteins inchem.orgfoodstandards.gov.au |
| Food Contact Materials | Paper straws, Cupcake cases | Migration from wet-strength resins in paper products tandfonline.com |
| Fumigated Foods | Various foods | Residues from fumigation with propylene oxide nih.govnih.gov |
Research on Occupational Exposure to this compound
Occupational exposure to this compound is a concern in workplaces where it is produced or used. nih.gov The primary routes of exposure are inhalation and dermal contact. nih.gov Although no specific occupational exposure standard has been set by the Occupational Safety and Health Administration (OSHA) in the United States, guidelines and safety measures are in place to minimize worker exposure. nih.govairgas.com
Workplace safety protocols emphasize the use of personal protective equipment, such as gloves and respiratory protection, especially in environments with a risk of overexposure. airgas.comscbt.comfishersci.com Engineering controls like local exhaust ventilation are also recommended to reduce airborne concentrations. scbt.comchemos.de Regular monitoring of the workplace atmosphere may be conducted to assess exposure levels. nj.gov
Limited evidence suggests that long-term or repeated occupational exposure may lead to cumulative health effects. scbt.com Therefore, adherence to good industrial hygiene practices is crucial. fishersci.dkchemicalbook.comchemicalbook.com This includes washing hands before breaks and at the end of shifts, and not eating, drinking, or smoking in areas where the chemical is handled. chemos.denj.gov Emergency eyewash fountains and showers are also recommended in the immediate work area. nj.gov
Table 3: Recommended Occupational Safety Measures for this compound
| Control Measure | Specific Recommendations |
|---|---|
| Engineering Controls | Local exhaust ventilation, especially in confined spaces scbt.comchemos.de |
| Personal Protective Equipment | Protective gloves, clothing, and eye/face protection; approved respirator if exposure limits are exceeded airgas.comscbt.comfishersci.com |
| Hygiene Practices | Wash hands after handling; no eating, drinking, or smoking in work areas chemos.denj.gov |
| Emergency Procedures | Accessible eyewash stations and safety showers nj.gov |
Regulatory Science and Risk Assessment Frameworks for 1 Chloro 2 Propanol
Integration of 1-Chloro-2-propanol Studies in National and International Toxicology Programs
This compound has been the subject of study by prominent toxicology programs, which are crucial for developing a comprehensive understanding of its potential hazards. These programs, often a collaboration between government agencies, are designed to evaluate the toxicologic potential of chemicals based on factors like human exposure, production levels, and chemical structure. nih.gov
A significant body of research on this compound comes from the U.S. National Toxicology Program (NTP). The NTP, a collaboration of several agencies within the U.S. Department of Health and Human Services, conducts studies to provide scientific information about potentially hazardous chemicals. nih.gov The NTP's work on this compound includes extensive toxicology and carcinogenesis studies in animal models. nih.govnih.gov These studies are instrumental in providing the foundational data for risk assessments.
Internationally, organizations like the European Chemicals Agency (ECHA) and the Organisation for Economic Co-operation and Development (OECD) also play a role in the evaluation of chemicals like this compound. industrialchemicals.gov.auontosight.ai ECHA, under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, manages a comprehensive database of chemical information to ensure a high level of protection for human health and the environment. ontosight.ainih.gov The OECD's High Production Volume (HPV) program facilitates the sharing of chemical safety data among member countries, contributing to a global understanding of potential risks. industrialchemicals.gov.au
The selection of a chemical for study by these programs is not in itself an indicator of its carcinogenic potential but rather a reflection of the need for a thorough evaluation based on exposure and production data. nih.gov The findings from these programs are made publicly available and are utilized by regulatory agencies worldwide to inform their risk assessments and regulatory decisions. nih.govnih.gov
Scientific Basis for Risk Assessment Methodologies by Regulatory Authorities
Regulatory authorities employ a structured, science-based approach to assess the risks associated with chemical exposure. For this compound, this process involves a detailed evaluation of available toxicological data to characterize potential hazards and determine the likelihood of adverse effects under specific exposure scenarios.
The U.S. Environmental Protection Agency (EPA) utilizes a comprehensive risk assessment framework that includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. nj.gov The EPA's Integrated Risk Information System (IRIS) is a key resource that provides information on the potential health effects of chemicals. nj.gov
A central component of risk assessment is the evaluation of carcinogenicity. The EPA's Cancer Assessment Review Committee (CARC) assesses the carcinogenic potential of substances. regulations.gov In the case of this compound, the CARC evaluated the findings from NTP carcinogenicity studies in rats and mice. regulations.gov The committee considered the adequacy of the doses used in these studies by examining findings from shorter-term studies. regulations.gov Based on the lack of treatment-related tumors in the animal studies, the CARC classified this compound as "Not Likely to be Carcinogenic to Humans." regulations.gov
The International Agency for Research on Cancer (IARC), another key organization, classifies agents based on their carcinogenic potential to humans. nj.govwikipedia.org IARC's classifications are based on a comprehensive review of epidemiological and animal studies. nih.gov
The risk assessment process also considers non-cancer health effects. Regulatory bodies like the American Conference of Governmental Industrial Hygienists (ACGIH) recommend occupational exposure limits to protect workers. nj.gov For this compound, the ACGIH has established a recommended airborne exposure limit. nj.gov
Evaluation of Toxicological Endpoints for this compound Classification
The classification of this compound's toxicity is based on the evaluation of a range of toxicological endpoints from various studies. These endpoints provide specific information about the potential adverse effects of the chemical on biological systems.
Key toxicological endpoints evaluated for this compound include:
Genotoxicity: The ability of a chemical to damage genetic material. This compound has shown evidence of mutagenicity in in vitro studies. scbt.com It was found to be weakly mutagenic in Salmonella typhimurium and induced sister chromatid exchanges and chromosomal aberrations in cultured Chinese hamster ovary cells. scbt.com However, this in vitro clastogenic potential was not observed in in vivo studies. industrialchemicals.gov.auscbt.com
Carcinogenicity: The potential to cause cancer. Two-year drinking water studies conducted by the NTP in rats and mice showed no evidence of carcinogenic activity. regulations.govscbt.com
Reproductive and Developmental Toxicity: The potential to cause adverse effects on reproduction and development. Studies in rats did not show reproductive effects at the concentrations tested. scbt.com
Acute Toxicity: The effects of a single or short-term exposure. This compound is considered to have moderate acute toxicity via the oral route. regulations.govwho.int
Irritation: The potential to cause irritation to the skin, eyes, and respiratory system. scbt.comnoaa.gov
The table below summarizes the findings for key toxicological endpoints for this compound.
| Toxicological Endpoint | Species | Route of Exposure | Findings |
| Carcinogenicity | Rat | Drinking Water | No evidence of carcinogenic activity. regulations.govscbt.com |
| Carcinogenicity | Mouse | Drinking Water | No evidence of carcinogenic activity. regulations.govscbt.com |
| Genotoxicity (in vitro) | S. typhimurium | N/A | Weakly mutagenic. scbt.com |
| Genotoxicity (in vitro) | Chinese Hamster Ovary Cells | N/A | Induced sister chromatid exchanges and chromosomal aberrations. scbt.com |
| Reproductive Toxicity | Rat | Drinking Water | No reproductive effects observed. scbt.com |
Challenges and Considerations in Extrapolating this compound Research for Human Health Risk Assessment
Extrapolating the results of animal studies to predict human health risks is a critical and challenging aspect of risk assessment for any chemical, including this compound. Several factors must be carefully considered to ensure that the risk assessment is as accurate and protective as possible.
One of the primary challenges is the difference in physiology and metabolism between laboratory animals and humans. The way a chemical is absorbed, distributed, metabolized, and excreted can vary significantly between species, which can affect its toxicity.
Another important consideration is the dose levels used in animal studies. These are often much higher than the levels of exposure that humans are likely to encounter. Extrapolating from high-dose to low-dose effects requires the use of mathematical models and assumptions that introduce uncertainty into the risk assessment.
The route of exposure is also a critical factor. The NTP studies on this compound primarily used drinking water as the route of exposure. nih.gov While relevant for dietary exposure, it may not fully represent other potential routes of human exposure, such as inhalation in an occupational setting.
Furthermore, the technical-grade this compound used in some studies is a mixture containing its isomer, 2-chloro-1-propanol. nih.govontosight.ai This can complicate the interpretation of the results and the attribution of effects to a single compound.
Regulatory agencies acknowledge these challenges and incorporate uncertainty factors into their risk assessments to account for these differences and to ensure that public health is protected. The determination of risk to humans from chemicals found to be carcinogenic in laboratory animals requires a broader analysis that extends beyond the scope of a single study. nih.gov
Q & A
Q. What precautions are critical when handling this compound in laboratory settings?
- Answer :
- Storage : Inflammable liquid (GHS02); store at <25°C in ventilated cabinets away from oxidizers .
- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.
- Spill management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
